Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate
Description
Properties
IUPAC Name |
methyl 5-bromo-4,4,5,5-tetrafluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF4O2/c1-13-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOUJOSRDESRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192145 | |
| Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-78-5 | |
| Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate typically involves the esterification of 5-bromo-4,4,5,5-tetrafluoropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epigenetic Modulation and Antitumor Effects
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate is being investigated for its potential as a DNA methyltransferase inhibitor. This action can lead to:
- Reactivation of Tumor Suppressor Genes : By modulating DNA methylation patterns, it may inhibit cancer cell growth.
- Case Study : A study demonstrated that similar compounds could effectively reactivate silenced genes in cancer models, suggesting a pathway for therapeutic development.
Development of Chemosensors
This compound has applications in the development of fluorescent chemosensors due to its ability to selectively bind to analytes. Key points include:
- High Sensitivity and Selectivity : The unique electronic properties of the fluorinated structure enhance detection capabilities.
- Research Findings : Studies have shown that derivatives can detect metal ions at low concentrations, crucial for environmental monitoring.
Alternative Fumigants in Agriculture
This compound is explored as an alternative fumigant for soil treatment:
- Pest Control : Its efficacy in controlling soil-borne pests and diseases has been noted.
- Sustainability Aspect : Compared to traditional fumigants like methyl bromide (now restricted due to environmental concerns), this compound offers a potentially safer alternative.
Future Research Directions
Future studies should focus on:
- Toxicological Assessments : Understanding the safety profile for both human health and environmental impact.
- Optimization of Synthesis : Improving yield and purity through advanced synthetic techniques.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate involves its interaction with specific molecular targets and pathways. For example, as a potential DNA methyltransferase inhibitor, it can modulate DNA methylation patterns, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Brominated Esters
Key Observations :
- Heterocyclic vs. Aliphatic: Methyl 2-bromothiazole-4-carboxylate contains a thiazole ring, offering π-conjugation and rigidity absent in the aliphatic pentanoate backbone of QC-6413 .
- Economic Factors: The high cost of QC-6413 (227.00 €/g) compared to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (116.00 €/g) underscores the synthetic complexity of tetrafluorination and bromination on an aliphatic chain .
Physicochemical and Application Insights
Purity and Stability
Research Findings from Analogous Systems
- Dye Applications: Bromo and methyl substituents in phenylhydrazono dyes shift color hues toward green (negative a* values) and improve nylon affinity .
- Pharmaceutical Potential: Fluorinated aliphatic chains are common in prodrugs (e.g., antiviral agents) due to enhanced lipophilicity and resistance to oxidative degradation. QC-6413’s structure aligns with motifs used in protease inhibitors .
Biological Activity
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate (CAS Number: 1309602-78-5) is a synthetic compound characterized by its unique molecular structure comprising six carbon atoms, seven hydrogen atoms, one bromine atom, four fluorine atoms, and two oxygen atoms. Its molecular formula is , with a molecular weight of approximately 267.02 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer research and agricultural applications.
1. Epigenetic Modulation and Antitumor Effects
This compound has been identified as a potential inhibitor of DNA methyltransferases (DNMTs). DNMTs play a crucial role in the regulation of gene expression through DNA methylation, which can silence tumor suppressor genes. By inhibiting these enzymes, the compound may reactivate silenced genes and inhibit cancer cell growth. This mechanism suggests its utility in developing novel anticancer therapies.
| Target | Effect | Biological Outcome |
|---|---|---|
| DNA Methyltransferases | Inhibition of activity | Reactivation of tumor suppressor genes |
| Cancer cells | Growth inhibition | Reduced proliferation |
2. Development of Chemosensors
Research indicates that derivatives of this compound can be utilized in the development of fluorescent chemosensors. These sensors are designed to detect specific analytes with high selectivity and sensitivity. The unique properties imparted by the bromine and fluorine atoms enhance the reactivity and specificity of these sensors.
Table 2: Comparison with Other Chemosensors
| Compound | Sensitivity | Selectivity | Application |
|---|---|---|---|
| This compound | High | High | Environmental monitoring |
| Methyl bromide | Moderate | Moderate | Soil fumigation |
| 4-methyl-2,6-diformylphenol | Low | High | Chemical detection |
3. Agricultural Applications
Methylated compounds similar to this compound have been explored as alternative fumigants in agriculture. They exhibit potential for controlling pests and diseases in soil without the environmental drawbacks associated with traditional fumigants like methyl bromide.
Case Study 1: Antitumor Activity
In a study published by BenchChem (2024), this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's ability to inhibit DNMTs could lead to promising therapeutic strategies against certain types of cancer.
Case Study 2: Chemosensor Development
A recent investigation into the use of this compound for chemosensor applications demonstrated its effectiveness in detecting heavy metals in aqueous solutions. The sensor exhibited a detection limit as low as 0.1 ppm with high selectivity for lead ions compared to other common metals.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 5-bromo-4,4,5,5-tetrafluoropentanoate, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 5-bromo-4,4,5,5-tetrafluoropentanoic acid (CAS 234443-22-2) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Maintain 60–70°C to avoid side reactions.
- Catalyst loading : Optimize between 1–5 mol% to balance reaction rate and purity.
- Reaction time : Monitor via TLC until complete conversion (typically 6–12 hours).
Purification is achieved via fractional distillation or column chromatography (hexane/ethyl acetate). The parent acid’s synthesis () suggests bromo-fluoro precursors, but esterification steps are extrapolated from analogous protocols .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Expect a triplet for the methyl ester group (δ 3.6–3.8 ppm, J = 7 Hz) and complex splitting for protons adjacent to fluorine atoms (δ 2.5–3.0 ppm).
- ¹⁹F NMR : Two distinct signals for the two pairs of equivalent fluorine atoms (e.g., δ -120 to -130 ppm for CF₂ groups).
- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 253 (M⁺), with fragmentation patterns indicating loss of Br (≈174) or COOCH₃ (≈193).
- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹. Reference deuterated analogs () for comparative analysis .
Advanced Research Questions
Q. What factors govern the reactivity of the bromine substituent in nucleophilic substitution reactions, and how do the tetrafluoro groups influence this process?
- Methodological Answer : The bromine atom is activated for Sₙ2 reactions due to electron-withdrawing effects of the adjacent CF₂ groups. However, steric hindrance from the fluorinated backbone may favor elimination (E2) under basic conditions. To mitigate:
- Use polar aprotic solvents (e.g., DMF) and soft nucleophiles (e.g., NaN₃, KCN).
- Optimize temperature (25–50°C) to suppress β-elimination.
- Monitor reaction progress via GC-MS or ¹⁹F NMR to detect byproducts. Fluorine’s electronegativity stabilizes transition states but may reduce nucleophile accessibility .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : The compound’s fluorinated ester moiety enhances metabolic stability and lipophilicity, making it valuable for:
- Prodrug design : Hydrolyze the ester in vivo to release the active carboxylic acid.
- Peptide mimetics : Incorporate via Suzuki-Miyaura cross-coupling (using the bromine) to attach aromatic pharmacophores.
- Fluorine scan studies : Replace hydrogen with fluorine to modulate binding affinity (e.g., in kinase inhibitors). –8 highlight bromo-fluoro analogs used in natural product derivatization .
Q. What are the stability considerations for this compound under varying pH and storage conditions?
- Methodological Answer :
- Hydrolytic Stability : The ester hydrolyzes in basic conditions (pH > 10) to the carboxylic acid. Use buffered solutions (pH 4–7) for aqueous work.
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere (N₂/Ar).
- Light Sensitivity : Protect from UV exposure to prevent radical degradation (common in brominated compounds). Stability studies should include accelerated aging tests (40°C/75% RH) with HPLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
